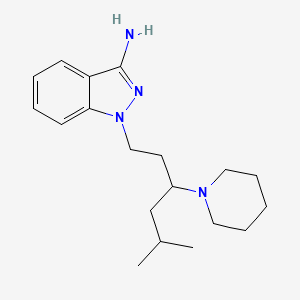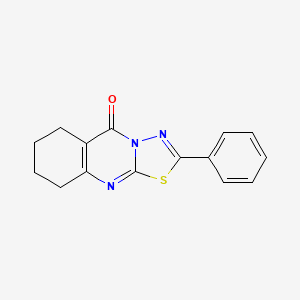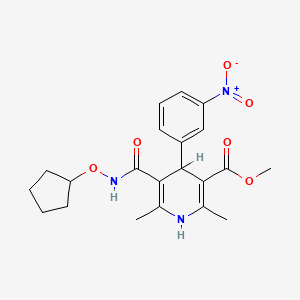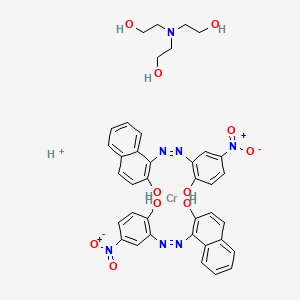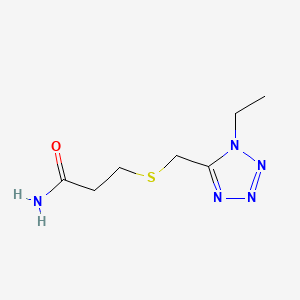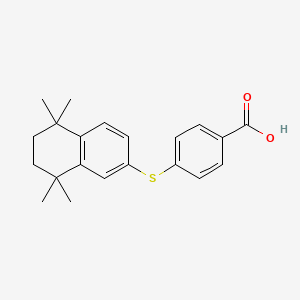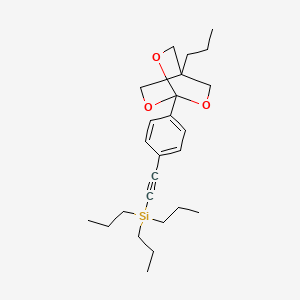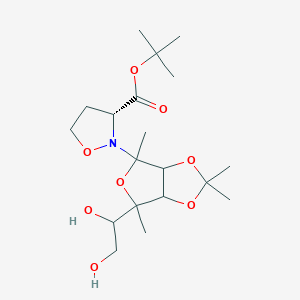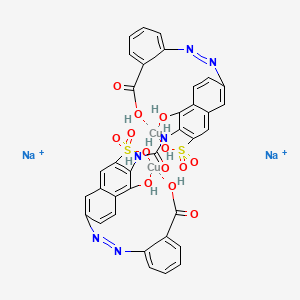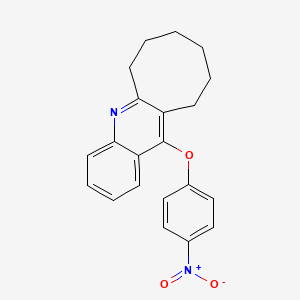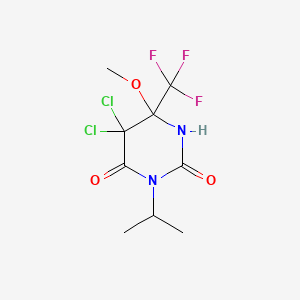
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dichloro-5-methoxypyrimidine with isopropylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 70°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 5,5-dichloro-3-isopropyl-6-hydroxy-6-(trifluoromethyl)hydrouracil.
Oxidation: Formation of 5,5-dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)pyrimidine-2,4-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil has a wide range of applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal metabolic processes. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,5-Dichloro-6-methoxy-6-(trifluoromethyl)pyrimidine: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
3-Isopropyl-6-methoxy-6-(trifluoromethyl)pyrimidine:
6-Methoxy-6-(trifluoromethyl)pyrimidine: A simpler derivative with fewer substituents, used as a precursor in various synthetic pathways.
Uniqueness
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, the isopropyl group contributes to its lipophilicity, affecting its interaction with biological membranes and enzymes .
Properties
CAS No. |
26752-60-3 |
|---|---|
Molecular Formula |
C9H11Cl2F3N2O3 |
Molecular Weight |
323.09 g/mol |
IUPAC Name |
5,5-dichloro-6-methoxy-3-propan-2-yl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H11Cl2F3N2O3/c1-4(2)16-5(17)7(10,11)8(19-3,9(12,13)14)15-6(16)18/h4H,1-3H3,(H,15,18) |
InChI Key |
SNOKPWVDGVTDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(C(NC1=O)(C(F)(F)F)OC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




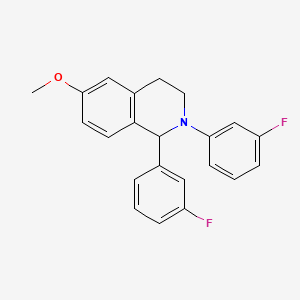
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
